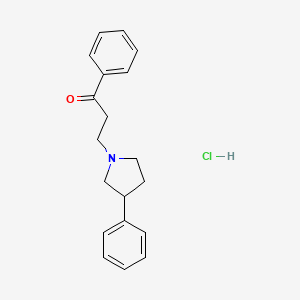
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride, also known as Desmethylprodine, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was used as a painkiller in medical settings. However, due to its highly addictive nature and potential for abuse, it was banned in most countries in the 1980s.
Mécanisme D'action
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride acts on the opioid receptors in the brain and spinal cord. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in pain relief and a feeling of euphoria.
Biochemical and Physiological Effects
The use of this compound can have a range of biochemical and physiological effects. These include pain relief, sedation, respiratory depression, and nausea. It can also lead to addiction and dependence, as well as overdose and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride has been used in laboratory experiments to study the effects of opioids on the nervous system. Its advantages include its potency and selectivity for the opioid receptors. However, its limitations include its potential for abuse and the ethical concerns surrounding the use of opioids in research.
Orientations Futures
There are several future directions for research involving 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride. These include studying the long-term effects of opioid use on the brain and nervous system, developing new opioid medications with fewer side effects and lower potential for abuse, and exploring alternative treatments for pain management. Additionally, research on the social and economic impacts of opioid addiction and overdose is also needed.
In conclusion, this compound is a synthetic opioid analgesic drug that has been used in scientific research to study the effects of opioids on the nervous system. Its mechanism of action involves binding to the opioid receptors in the brain and spinal cord, leading to pain relief and a feeling of euphoria. However, its potential for abuse and addiction has led to its banning in most countries. Future research should focus on developing new opioid medications with fewer side effects and lower potential for abuse, as well as exploring alternative treatments for pain management.
Méthodes De Synthèse
The synthesis of 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride involves the reaction of phenylacetone with ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the desired compound.
Applications De Recherche Scientifique
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride has been used in scientific research to study the effects of opioids on the nervous system. It has been used to investigate the mechanism of action of opioids, as well as their biochemical and physiological effects.
Propriétés
IUPAC Name |
1-phenyl-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c21-19(17-9-5-2-6-10-17)12-14-20-13-11-18(15-20)16-7-3-1-4-8-16;/h1-10,18H,11-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZIKQWUYGKHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
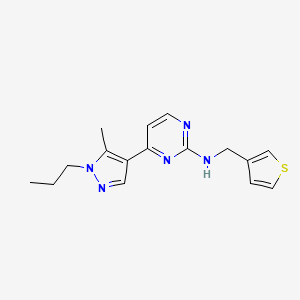

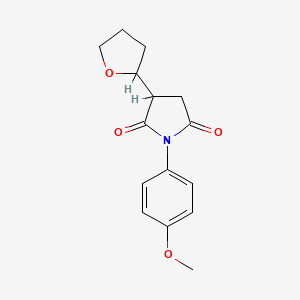
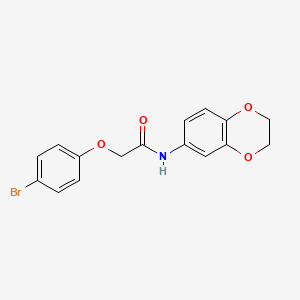
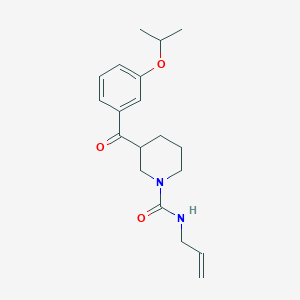
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)

![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)